Dextrose monohydrate

Description

Conceptual Frameworks of D-Glucose Hydration States

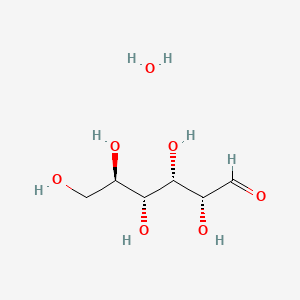

D-glucose can exist in different physical forms, primarily as an anhydrous or hydrated crystal. wikipedia.org Dextrose monohydrate is the stable crystalline form of D-glucose produced at temperatures below 50°C. atamanchemicals.comchemicalbook.com Above this temperature, the anhydrous form is obtained. atamanchemicals.comchemicalbook.com The presence of the water molecule in the crystal lattice of this compound influences its physical properties, such as its crystal structure, which is monoclinic. glycoforum.gr.jpresearchgate.net In contrast, anhydrous dextrose has an orthorhombic crystal form. researchgate.net These structural differences are significant in studies of crystal packing and intermolecular interactions. glycoforum.gr.jp In aqueous solutions, D-glucose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (α- and β-anomers). wikipedia.orgnih.gov This dynamic equilibrium, known as mutarotation, is a key concept in carbohydrate chemistry. wikipedia.org

Interactive Table: Comparison of D-Glucose Hydration States

| Property | This compound | Anhydrous Dextrose |

| Chemical Formula | C6H12O6·H2O wikipedia.org | C6H12O6 wikipedia.org |

| Molar Mass | 198.17 g/mol wikipedia.orgtechnopharmchem.com | 180.16 g/mol wikipedia.org |

| Crystal System | Monoclinic glycoforum.gr.jpresearchgate.net | Orthorhombic researchgate.net |

| Melting Point | ~83°C (decomposes) technopharmchem.com | α-form: 146°C, β-form: 150°C wikipedia.org |

| Typical Form | White crystalline powder synergyhealthcare.net.auatamanchemicals.com | White crystalline powder chemicalbook.com |

Data sourced from multiple scientific references.

Significance in Fundamental Carbohydrate Chemistry and Biochemistry

This compound is a fundamental compound for studying the chemical reactions of monosaccharides. As a reducing sugar, it possesses a free aldehyde group in its open-chain form, allowing it to participate in reduction-oxidation reactions. quora.comwikipedia.org This property is the basis for classic qualitative tests for sugars like the Benedict's and Fehling's tests. quora.com

In biochemistry, this compound is a primary energy source for cellular metabolism. atamanchemicals.comdrugbank.com It is a key substrate in glycolysis, the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP. drugbank.comdrugbank.com Researchers utilize this compound in a wide array of biochemical assays and as a crucial component in cell culture media to support the growth and proliferation of various cell types, from microorganisms to mammalian cells. amarischemicalsolutions.combiosera.commpbio.com Its role in cellular energy production, glycosylation, and the formation of structural glycans makes it a vital tool for metabolic studies. biosera.commpbio.com

Overview of Research Trajectories Pertaining to this compound

Current and historical research involving this compound spans multiple scientific disciplines. Key research trajectories include:

Metabolic Studies: Isotopically labeled D-glucose (e.g., with 13C or 14C) is extensively used in metabolic tracer studies to elucidate biochemical pathways, such as fatty acid synthesis and glucose metabolism in various organisms. isotope.comunl.ptacs.org These studies provide insights into both normal physiological processes and the metabolic dysregulation that occurs in diseases.

Microbiology and Fermentation: In microbiology, this compound is a standard carbon source in culture media for the cultivation and identification of bacteria, yeasts, and molds. atamanchemicals.com It is also critical in fermentation research for the production of antibiotics, organic acids, and enzymes. atamanchemicals.com Studies on diauxic growth, where microorganisms preferentially consume glucose before other carbon sources, rely on dextrose. atamanchemicals.com

Structural Biology: The crystallization of D-glucose in its monohydrate and anhydrous forms provides model systems for studying hydrogen bonding networks and intermolecular forces in carbohydrates. glycoforum.gr.jp X-ray diffraction and other techniques are used to analyze these crystal structures, contributing to our understanding of the physical properties of sugars. glycoforum.gr.jpcerealsgrains.org

Physical Chemistry: Research investigates the physical properties of dextrose solutions, including their thermodynamic properties and the effect of glucose on the structure of water. nih.gov Studies on the dehydration kinetics of this compound, using techniques like terahertz time-domain spectroscopy, provide insights into solid-state reactions and phase transitions. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFMQWBKVUQXJV-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015224 | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77938-63-7 | |

| Record name | Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering for Dextrose Monohydrate Production

Biocatalytic Hydrolysis Pathways for D--Glucose Generation

Biocatalytic routes, prized for their specificity and efficiency, are the cornerstone of modern D-glucose production. These pathways utilize enzymes to break down complex carbohydrates into simple sugars under mild conditions.

The enzymatic conversion of starch into D-glucose is a two-stage process: liquefaction and saccharification. differencebetween.com This method is favored over acid hydrolysis due to its higher efficiency and the production of a purer final product. behnmeyer.com

Initially, a starch slurry, often derived from sources like corn, cassava, or wheat, undergoes liquefaction. behnmeyer.comresearchgate.net This step involves gelatinizing the starch by heating it and then treating it with a thermostable α-amylase. differencebetween.combehnmeyer.com This enzyme randomly cleaves the α-1,4 glycosidic bonds within the large starch molecules (amylose and amylopectin), breaking them down into shorter, soluble polysaccharide chains called dextrins. behnmeyer.comscribd.com This reduces the viscosity of the slurry, preparing it for the next stage. differencebetween.com The liquefaction process is typically conducted at high temperatures, ranging from 90-110°C, and a pH between 5.0 and 7.0. behnmeyer.com

The subsequent saccharification stage completes the conversion. The dextrin (B1630399) solution is cooled to about 60°C and the pH is adjusted to a more acidic range, typically 4.0 to 4.5. researchgate.netgarph.co.uk An enzyme called glucoamylase (also known as amyloglucosidase) is introduced. scribd.com Glucoamylase is an exo-amylase that hydrolyzes both α-1,4 and α-1,6 glycosidic linkages from the non-reducing ends of the dextrin chains, yielding D-glucose. scribd.comgoogle.com This step's efficiency is paramount for maximizing the glucose yield. The combination of these enzymatic processes allows for an almost complete conversion of starch to dextrose. cerealsgrains.org

In the quest for more sustainable production methods, advanced fermentation strategies are being developed to produce D-glucose from non-food lignocellulosic biomass. biofueljournal.com Lignocellulose, composed of cellulose (B213188), hemicellulose, and lignin, is an abundant and renewable resource. frontiersin.org

The conversion process involves pretreating the biomass to break down its complex structure and make the cellulose and hemicellulose accessible to enzymes. biofueljournal.comfrontiersin.org This is followed by enzymatic saccharification, where a cocktail of cellulases and hemicellulases hydrolyzes these polysaccharides into fermentable sugars, including glucose. mdpi.com

A significant challenge in this area is the efficient fermentation of all available sugars, as many microorganisms preferentially consume glucose over other sugars like xylose (a pentose (B10789219) sugar from hemicellulose), a phenomenon known as carbon catabolite repression. frontiersin.orgnih.gov To overcome this, researchers are engineering microbial strains, such as Saccharomyces cerevisiae and Escherichia coli, to co-ferment multiple sugar types simultaneously and to be more tolerant to inhibitors generated during pretreatment. mdpi.comnih.gov Strategies like consolidated bioprocessing (CBP), which combines enzyme production, hydrolysis, and fermentation in a single step, are also being explored to improve the economic viability of lignocellulose-to-glucose conversion.

Enzymatic Saccharification Processes from Starch Substrates

Acidic Hydrolysis Techniques in D-Glucose Manufacturing

Historically, acid hydrolysis was the primary method for converting starch to glucose. behnmeyer.com This process involves treating a starch slurry with a strong acid, such as hydrochloric acid or sulfuric acid, at high temperatures (e.g., 95°C to 130°C) and pressures. upm.edu.myoup.com The acid acts as a catalyst, randomly breaking the glycosidic bonds in the starch molecules. researchgate.netatlantis-press.com

While this method is straightforward and utilizes inexpensive catalysts, it suffers from several significant disadvantages compared to enzymatic hydrolysis. upm.edu.my The lack of specificity in acid catalysis leads to the formation of undesirable byproducts, such as 5-hydroxymethylfurfural (B1680220) (HMF) and various reversion products, which can color the syrup and require extensive purification. upm.edu.myoup.com The process is also energy-intensive, and the corrosive nature of the acids necessitates specialized, corrosion-resistant equipment. oup.com Furthermore, the need to neutralize the acid post-hydrolysis generates substantial salt waste. oup.com Consequently, acid hydrolysis yields are often lower than those achieved through enzymatic routes; for example, acid saccharification can result in at least 12% less dextrose than an all-enzyme process. cerealsgrains.org Due to these drawbacks, enzymatic hydrolysis has become the industry standard, especially for producing high-purity glucose for food and pharmaceutical applications. behnmeyer.comupm.edu.my

| Parameter | Enzymatic Hydrolysis | Acid Hydrolysis |

|---|---|---|

| Catalyst | α-amylase, Glucoamylase | Strong acids (e.g., HCl, H₂SO₄) |

| Specificity | High (targets specific glycosidic bonds) | Low (random cleavage) |

| Yield | Higher, near-quantitative conversion. cerealsgrains.org | Lower due to side reactions. cerealsgrains.orgupm.edu.my |

| Byproducts | Minimal | Significant (e.g., HMF, reversion products). upm.edu.myoup.com |

| Operating Temperature | Milder (Liquefaction: ~90-105°C, Saccharification: ~60°C). behnmeyer.comresearchgate.net | High (e.g., 95-130°C). upm.edu.myoup.com |

| Operating pH | Near neutral to slightly acidic (pH 4.0-7.0). behnmeyer.comresearchgate.net | Highly acidic (pH 1-2). researchgate.net |

| Energy Consumption | Lower. behnmeyer.com | Higher |

| Equipment | Standard reactors | Corrosion-resistant equipment required. oup.com |

| Waste | Minimal | Salt waste from neutralization. oup.com |

Crystallization Engineering of Dextrose Monohydrate

Following the production of a high-purity D-glucose syrup, crystallization is employed to isolate solid this compound. This separation and purification step is critical for determining the final product's quality attributes.

This compound is typically produced via cooling crystallization, a process that leverages the fact that dextrose's solubility in water decreases significantly as the temperature is lowered. acs.orgulisboa.pt The process begins with a concentrated, supersaturated glucose solution, which is then subjected to a controlled cooling profile in a seeded batch crystallizer. ulisboa.pttandfonline.com

The kinetics of this process are governed by the level of supersaturation, which is the driving force for both nucleation (the formation of new crystals) and crystal growth. ingentaconnect.com The cooling rate directly impacts the supersaturation level; a rapid cooling rate can generate high supersaturation, potentially leading to uncontrolled nucleation and a wide crystal size distribution (CSD). ingentaconnect.com Conversely, a slow, controlled cooling profile allows for growth on existing seed crystals to dominate over nucleation, resulting in larger, more uniform crystals. tandfonline.com Research has shown that both the cooling profile (e.g., natural, linear, or controlled) and the initial seed mass significantly influence the crystallization yield and the final CSD. tandfonline.comingentaconnect.com For example, using a higher seed mass can reduce the peak supersaturation level and increase the crystal growth rate. tandfonline.com

The growth of this compound crystals is a complex phenomenon involving the transport of glucose molecules from the bulk solution to the crystal surface, followed by their integration into the crystal lattice. umich.edu The rate of crystal growth is a crucial kinetic parameter that, along with nucleation, dictates the final product characteristics. researchgate.net

Studies have investigated the relationship between growth rate and key process variables like supersaturation and temperature. acs.org The crystal growth rate is often modeled using a power law function of supersaturation. tandfonline.com Experimental data indicates that impurities, such as maltose (B56501) and maltotriose (B133400) commonly found in industrial syrups, can significantly affect crystal growth, typically by inhibiting the rate of crystallization. acs.org

The mechanism of growth can be influenced by process conditions. It is often found to be diffusion-controlled, where the rate-limiting step is the transport of solute molecules to the crystal surface. tandfonline.com Advanced in-situ monitoring techniques, such as focused beam reflectance measurement (FBRM) and process refractometers, are now used to track the evolution of crystal size and solution concentration in real-time. tandfonline.comresearchgate.net This allows for a deeper understanding of the kinetics and better control over the crystallization process, ensuring the production of this compound with consistent and desired physical properties. tandfonline.com

| Factor | Effect on Crystallization Process | Impact on Final Product |

|---|---|---|

| Cooling Rate | Affects the rate of supersaturation generation. Faster cooling leads to higher supersaturation. ingentaconnect.com | Influences nucleation vs. growth. Can lead to smaller crystals and wider size distribution if too fast. ingentaconnect.com |

| Seed Mass | Higher seed mass provides more surface area for growth, reducing peak supersaturation. tandfonline.comtandfonline.com | Higher seed mass generally leads to a narrower crystal size distribution and can increase yield. tandfonline.com |

| Supersaturation | Primary driving force for both nucleation and crystal growth. ingentaconnect.com | High levels favor nucleation, producing more fines; controlled levels favor growth on existing seeds. acs.org |

| Impurities (e.g., other saccharides) | Can inhibit both nucleation and crystal growth rates. acs.orgresearchgate.net | Can lead to smaller crystals and may affect crystal habit and purity. researchgate.net |

| Agitation | Affects mass transfer of solute to the crystal surface and can induce secondary nucleation. researchgate.net | Influences growth rate and can lead to crystal breakage or attrition, affecting final size distribution. researchgate.net |

Investigations into Cooling Crystallization Kinetics

Characterization of Nucleation Phenomena (Primary and Secondary)

Nucleation, the initial step in crystallization, is a critical phenomenon in the production of this compound. It involves the formation of new crystal nuclei within a supersaturated solution and is broadly categorized into primary and secondary nucleation.

Primary Nucleation occurs in a crystal-free solution and can be either homogeneous or heterogeneous. Homogeneous nucleation arises solely from supersaturation, while heterogeneous nucleation is induced by foreign particles or surfaces. google.comumich.edu In the context of this compound production, achieving the necessary supersaturation for spontaneous nucleation is a key consideration. umich.edu The rate of primary nucleation increases with higher supersaturation. umich.edunih.gov

Secondary Nucleation is the formation of nuclei in the presence of existing crystals of the same substance. nih.govacs.org This is the predominant nucleation mechanism in industrial seeded crystallization of this compound. google.comresearchgate.net It can be initiated by collisions between crystals, between crystals and the crystallizer walls or impeller, or by fluid shear on the crystal surface. researchgate.net For α-glucose monohydrate, a single primary nucleus must grow to a size of approximately 150–170 μm to initiate significant secondary nucleation. nih.gov The rate of secondary nucleation is influenced by factors such as seed crystal size and mass, with an increase in seed size leading to higher secondary nucleation. google.com Insufficient seed mass can lead to significant secondary nucleation, resulting in a dispersed crystal size distribution. ingentaconnect.com

Supersaturation Dynamics and Control in Crystallization Systems

Supersaturation is the primary driving force for both nucleation and crystal growth in the crystallization of this compound. researchgate.nettandfonline.com It represents a state where the concentration of dextrose in the solution exceeds its equilibrium solubility at a given temperature. The control of supersaturation throughout the crystallization process is paramount for achieving the desired crystal yield and crystal size distribution (CSD). ingentaconnect.comtandfonline.com

The level of supersaturation directly influences the kinetics of crystallization. researchgate.nettandfonline.com High levels of supersaturation tend to favor nucleation over crystal growth, which can lead to the formation of a large number of small crystals. researchgate.net Conversely, maintaining a low level of supersaturation promotes the growth of existing seed crystals while minimizing the formation of new nuclei. ingentaconnect.com

The dynamics of supersaturation are also significantly affected by the seed mass. Increasing the seed mass provides a larger surface area for crystal growth, which leads to a faster consumption of dextrose from the solution and a decrease in the peak supersaturation level. ingentaconnect.comresearchgate.nettandfonline.comtandfonline.com This, in turn, can increase the crystal growth rate. researchgate.nettandfonline.comtandfonline.com

In-line monitoring techniques, such as process refractometers, are used to track the dextrose concentration in real-time, allowing for continuous evaluation and control of supersaturation. google.comingentaconnect.comresearchgate.net This enables the implementation of advanced control strategies to maintain an optimal supersaturation profile throughout the crystallization process, ultimately leading to a more consistent and desirable product. google.comresearchgate.net

Influence of Process Parameters on this compound Crystallization

The crystallization of this compound is a complex process influenced by several interconnected parameters. Optimizing these parameters is crucial for controlling the final product quality, particularly the crystal yield and size distribution.

Impact of Initial Dextrose Concentration on Crystal Yield and Size Distribution

The initial concentration of the dextrose solution is a significant factor influencing the crystallization process. A higher initial dextrose concentration generally leads to a higher crystal yield. researchgate.net For instance, an increase in the initial concentration from 65.5% to 67.5% (wt/wt) has been shown to have a major impact on the rate of crystallization and the final yield over a 24-hour period. researchgate.net This is attributed to the increased level of supersaturation at higher initial concentrations, which promotes both the growth of existing crystals and an increase in secondary nucleation. researchgate.net

| Initial Dextrose Concentration (% wt/wt) | Reported Crystal Yield (%) | Reference |

|---|---|---|

| 65.5 | 30.8 | researchgate.net |

| 67.5 | 36.8 | researchgate.net |

Optimization of Cooling Profiles (Natural, Linear, Controlled)

The cooling profile employed during crystallization is a critical parameter for controlling supersaturation and, consequently, the final crystal size distribution (CSD). ingentaconnect.comtandfonline.com Different cooling strategies, such as natural, linear, and controlled cooling, have been investigated to optimize the crystallization of this compound. ingentaconnect.comtandfonline.com

Natural Cooling: This involves allowing the crystallizer to cool without external control, often resulting in a rapid initial temperature drop. This can lead to high levels of supersaturation and significant secondary nucleation, which may not be ideal for achieving a narrow CSD. ingentaconnect.comtandfonline.com However, experiments have shown that natural cooling, when combined with a high seed mass, can result in the highest crystal yield. ingentaconnect.comtandfonline.comtandfonline.com

Linear Cooling: This profile involves a constant rate of temperature decrease over time. Studies on other substances have shown that linear cooling can lead to a larger mean crystal size compared to natural and controlled cooling regimes. ingentaconnect.com

Controlled Cooling: This strategy aims to maintain a near-constant level of supersaturation by adjusting the cooling rate based on the crystallization kinetics. ingentaconnect.com Typically, a very slow cooling rate is applied in the initial stages to minimize secondary nucleation and favor the growth of seed crystals. ingentaconnect.com This approach is often considered optimal for achieving a desired CSD by minimizing the formation of fine crystals. ntnu.no

The choice of cooling profile has a direct impact on nucleation and growth rates. tandfonline.com A fast cooling rate tends to favor nucleation, resulting in a large number of small crystals, while a slow cooling rate favors crystal growth, leading to a smaller population of larger crystals. researchgate.net The optimization of the cooling profile is therefore a key aspect of designing an effective industrial crystallization process. dsse.bizntnu.no

Effects of Seed Mass and Seeding Policies on Crystal Size Distribution

Seeding is a fundamental step in the industrial crystallization of this compound, playing a crucial role in controlling the crystal size distribution (CSD). ingentaconnect.com The mass of the seed crystals added to the supersaturated solution significantly influences both nucleation and crystal growth. ingentaconnect.comtandfonline.comtandfonline.com

Increasing the seed mass provides a larger total surface area for crystal growth. tandfonline.com This leads to a more rapid consumption of the supersaturation, which in turn decreases the peak level of supersaturation and can suppress secondary nucleation. ingentaconnect.comresearchgate.nettandfonline.comtandfonline.comresearchgate.net Consequently, a higher seed mass generally results in an increased crystal growth rate. researchgate.nettandfonline.comtandfonline.comresearchgate.net

Conversely, a lower seed mass results in a smaller initial surface area for growth, which can lead to a higher level of supersaturation and more pronounced secondary nucleation. ingentaconnect.comtandfonline.com This often results in a broader CSD. ingentaconnect.com However, studies have shown a significant increase in the final mean crystal size with a decreasing seed mass, likely due to less competition for growth among a smaller number of initial crystals. ingentaconnect.comresearchgate.nettandfonline.comresearchgate.net

| Parameter | Effect of Increasing Seed Mass | Effect of Decreasing Seed Mass | Reference |

|---|---|---|---|

| Supersaturation Level | Decreases | Increases | ingentaconnect.comresearchgate.nettandfonline.comtandfonline.comresearchgate.net |

| Crystal Growth Rate | Increases | - | researchgate.nettandfonline.comtandfonline.comresearchgate.net |

| Final Mean Crystal Size | - | Increases | ingentaconnect.comresearchgate.nettandfonline.comresearchgate.net |

| Secondary Nucleation | Decreases | Increases | ingentaconnect.comtandfonline.com |

Role of Dissolved Impurities on Nucleation and Growth Rates

Dissolved impurities present in the high dextrose equivalent (DE) syrup can have a significant impact on the crystallization kinetics of this compound. google.comresearchgate.net While impurities may not substantially alter the solubility of dextrose in water, they have a clear influence on both nucleation and crystal growth rates. researchgate.netresearchgate.net

The effect of impurities on nucleation is also notable. Higher levels of impurities can slow down the formation of new crystals. google.com Conversely, a lower level of impurities results in higher nucleation. google.com The impact of impurities is concentration-dependent, with an increasing impurity content generally leading to a greater reduction in the growth rate. researchgate.net

The specific nature of the impurity is also a critical factor. Impurities that are structurally similar to the host molecule can be particularly effective at inhibiting growth, even at low concentrations, and can alter the crystal morphology. umich.edu Therefore, the purification of the dextrose syrup to minimize the concentration of dissolved impurities is an important step in ensuring efficient and controlled crystallization. researchgate.net

Advanced Crystallization System Design and Operation

The industrial manufacturing of this compound is critically dependent on the precise management of the crystallization process. This ensures the final product meets high standards of purity, yield, and specific crystal characteristics. Advanced crystallization systems are engineered to address inherent challenges such as spontaneous nucleation, slow crystal growth, and the formation of undesirable crystal structures. google.com

Multi-Stage Crystallizer Network Design and Optimization

The architecture of multi-stage crystallizer networks is a cornerstone of efficient this compound production, designed to optimize both yield and the size distribution of crystals. acs.org These networks are composed of a series of crystallizers, often more than 40, operating in parallel and in cascade under varied conditions. acs.orgresearchgate.net A key objective in the design is to minimize the "fine index," which is the mass fraction of crystals smaller than 75 μm. acs.org

The optimization of these complex networks is achieved through a model-based digital design framework. acs.org This involves manipulating critical operating parameters such as feed concentration, cooling profiles, and recirculation strategies. acs.org Population Balance Equations (PBEs) are essential mathematical models used in this framework to simulate and control the crystallization process by accounting for mechanisms like secondary nucleation and crystal growth. researchgate.netingentaconnect.com For instance, research has shown that recirculating the crystal slurry from the final stage back to the initial crystallizers can improve the fine index more effectively than simply increasing the crystallizer volume or residence time. acs.org

Table 1: Key Parameters in Multi-Stage Crystallizer Network Design

| Parameter | Description | Optimization Goal |

|---|---|---|

| Feed Concentration | The initial concentration of dextrose in the solution entering the crystallizer network. | Adjust to control supersaturation and influence nucleation and growth rates. acs.org |

| Cooling Profile | The programmed temperature reduction across the crystallizer stages. | Manage supersaturation to balance crystal nucleation and growth for desired size. acs.orgresearchgate.net |

| Recirculation Strategy | The process of feeding a portion of the crystal slurry from a later stage back to an earlier stage. | Improve crystal size distribution and minimize the fine index. acs.org |

| Residence Time | The average duration crystals spend within the crystallizer network. | Provide sufficient time for crystal growth while maintaining process throughput. researchgate.net |

| Seeding | The introduction of initial seed crystals into the process. | Control secondary nucleation and achieve a more uniform final crystal size. google.com |

Continuous Crystallization Process Development

Continuous crystallization presents several advantages over traditional batch methods for producing this compound, including enhanced product consistency and increased throughput. dsse.biz These processes often separate the nucleation and crystal growth phases to achieve better control. google.com A typical continuous process involves mixing a concentrated dextrose liquor with a recycled dilute phase to create a feed liquor. google.com This feed is then passed through a cooling crystallizer to form a crystal suspension, which is subsequently separated. google.com

However, a significant challenge in the continuous crystallization of dextrose is the long residence time required for adequate crystal growth. dsse.biz To manage this, multiple crystallizers can be arranged in series for continuous or semi-continuous operation. dsse.biz The design of these systems, particularly horizontal cooling crystallizers, focuses on preventing the settling of crystals and the formation of crusts on cooling surfaces through effective agitation and by maintaining a small temperature difference between the product and the cooling medium. dsse.biz

Digital Design and Control Frameworks for Industrial Crystallizers

The design and control of modern industrial crystallizers for this compound increasingly leverage digital technologies to enhance efficiency and product quality. acs.orgbme.hu Robust, model-based digital design frameworks are now being applied to optimize large-scale continuous crystallization networks. acs.orgresearchgate.net These frameworks integrate mechanistic models, such as Population Balance Equations (PBEs), with process data to simulate and predict crystallizer performance. researchgate.netresearchgate.net

This digital approach allows for the optimization of key operating parameters like feed concentration and cooling profiles to achieve specific product quality attributes, such as a minimized fine index. acs.org Computational Fluid Dynamics (CFD) is another critical digital tool used to analyze and visualize the fluid dynamics within the crystallizer, ensuring that the design of components like impellers provides uniform mixing and prevents issues like caking. researchgate.netugm.ac.idresearchgate.net By combining these digital tools, engineers can develop advanced process control strategies to maintain optimal and stable crystallizer operation. researchgate.net

Phenomenological Studies of Undesirable Crystallization Outcomes

The quality of the final crystalline product can be compromised by undesirable phenomena like caking and agglomeration. A thorough understanding of the mechanisms behind these issues is crucial for developing effective prevention and mitigation strategies.

Analysis of Caking Phenomena in this compound

Caking is the process where individual powder particles adhere to each other, forming solid lumps that can negatively impact the quality, storage, and flowability of this compound. researchgate.netwikipedia.orgsolids-solutions.com This phenomenon is often initiated by moisture absorption from the environment, which leads to the formation of liquid bridges between crystals. mdpi.comrevista-agroproductividad.org Subsequent drying or temperature fluctuations can cause these liquid bridges to solidify into crystal bridges, resulting in a caked mass. wikipedia.orgmdpi.com

Several factors influence the caking tendency of this compound. The presence of impurities can increase moisture sorption and promote caking. researchgate.net A broader particle size distribution also enhances caking by providing more contact points between particles. researchgate.net In the crystallization process itself, uneven mixing, as identified through CFD analysis, can lead to localized caking. researchgate.netugm.ac.id Studies have shown that the type of impeller used in the crystallizer significantly affects mixing homogeneity; for instance, Rushton turbine impellers were found to cause caking due to non-uniform stirring, whereas helical ribbon and anchor impellers prevented it. researchgate.netugm.ac.id The critical relative humidity for the onset of caking in this compound has been identified as 53% RH at 25°C. core.ac.uk

Mitigation Strategies for Crystal Agglomeration and Irregularities

Crystal agglomeration, the adherence of individual crystals to form larger aggregates, is an undesirable outcome that can lead to a broad particle size distribution and trap impurities, thereby reducing product purity. mdpi.comresearchgate.net Effective mitigation strategies focus on controlling the crystallization conditions and environment. mdpi.com

Key operating parameters that can be manipulated to reduce agglomeration include temperature, supersaturation, and agitation rate. mdpi.com High supersaturation levels can increase the frequency of particle collisions and lead to more severe agglomeration. mdpi.com Therefore, controlling supersaturation by managing the cooling rate or feed concentration is a primary strategy. mdpi.com The stirring rate and impeller type also play a crucial role; an appropriate increase in stirring can reduce agglomeration by controlling the fluid dynamics within the crystallizer. mdpi.com

The use of additives can also prevent agglomeration. researchgate.net These substances can modify the crystal habit or surface properties, reducing the tendency of crystals to stick together. Furthermore, advanced techniques like applying temperature cycling during the crystallization process can be used to dissolve fine particles and break up agglomerates that have already formed. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fructose (B13574) |

| Glucose |

| Sucrose (B13894) |

| a-D-anhydrous glucose |

| Acetone |

| Piroxicam |

| Ibuprofen |

| Paracetamol |

| Ethylcellulose |

Advanced Analytical Characterization and Spectroscopic Investigations of Dextrose Monohydrate

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy encompasses a group of analytical techniques that measure the interaction of infrared radiation or monochromatic light with a sample to obtain a unique molecular fingerprint. These methods are invaluable for the structural and conformational analysis of crystalline solids like dextrose monohydrate.

Near-Infrared (NIR) Spectroscopy for Hydration State Differentiation

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique widely employed in the pharmaceutical industry for raw material identification and process monitoring. nih.govnih.gov For dextrose, NIR is particularly effective at distinguishing between its monohydrate and anhydrous forms. nih.gov The presence of water of hydration in the this compound crystal lattice results in distinct absorption bands that are absent in the spectrum of the anhydrous form. researchgate.net

The differentiation is based on the unique vibrational overtones and combination bands of the water molecule. Studies have shown that the NIR spectral region is highly sensitive to the hydration state of a substance. nih.govresearchgate.net For instance, the spectral correlation between the monohydrate and anhydrous forms of dextrose can be as low as 0.50, a value well below the typical identification threshold of 0.95, confirming that the two forms are easily distinguishable. nih.govresearchgate.net This capability allows for the accurate screening of incoming raw materials to prevent mislabeling of the hydration state. nih.gov The technique can be applied to monitor drying processes, clearly identifying the transition from surface (unbound) water to the removal of bound water, ensuring the correct hydrate (B1144303) form of the final product. nih.govresearchgate.net

| Analytical Focus | Key Findings | Significance |

|---|---|---|

| Hydration State | Spectra of monohydrate and anhydrous forms are significantly different. nih.govresearchgate.net | Allows for 100% accuracy in distinguishing between hydration states. nih.govresearchgate.net |

| Water Type Differentiation | Can distinguish between surface (unbound) water and bound (crystal lattice) water. nih.govresearchgate.net | Enables precise control and end-point determination in drying processes. nih.gov |

| Spectral Correlation | The spectral correlation (SC) value between this compound and anhydrous is low (<0.50). nih.govresearchgate.net | Confirms the materials are spectrally distinct and easily identified as different. nih.gov |

Raman Spectroscopy Applications in this compound Identification

Raman spectroscopy is a complementary vibrational technique that provides detailed information about the molecular structure of a material. nih.gov It is a powerful, non-destructive tool for the rapid identification of pharmaceutical raw materials, including this compound. bournemouth.ac.uk The technique acquires a unique molecular signature based on the inelastic scattering of monochromatic light, which is highly specific to the chemical bonds and crystal structure of the compound. nih.gov

Research has demonstrated that Raman spectroscopy can differentiate this compound from its anhydrous counterpart and other sugars with 100% accuracy. nih.govresearchgate.net The Raman spectra of the monohydrate and anhydrous forms exhibit clear differences, with a spectral correlation value below 0.07, indicating very distinct spectral fingerprints. nih.govresearchgate.net This high degree of specificity makes Raman spectroscopy an excellent method for screening raw materials at the point of receipt, ensuring that mislabeled or substituted materials are identified. nih.gov The technique requires minimal sample preparation and can often analyze materials directly through their packaging. bournemouth.ac.uk

| Parameter | This compound vs. Anhydrous | Reference |

|---|---|---|

| Identification Accuracy | 100% | nih.govresearchgate.net |

| Spectral Correlation (SC) Value | < 0.07 | nih.govresearchgate.net |

| Primary Application | Enhanced identification and screening of raw materials. | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Crystal Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and characterizing the crystalline structure of materials. nih.gov The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. nih.gov

In the analysis of this compound, FTIR spectra provide a detailed fingerprint of the compound. Studies combining FTIR with thermal analysis have observed thermal-responsive changes in specific FTIR bands during the dehydration process, for example, within the 50-136°C range for this compound. hilarispublisher.com While FTIR analysis can confirm the chemical identity, research on physical phenomena like caking in this compound has shown that both caked and non-caked products may exhibit the same peak patterns. researchgate.net This indicates that while the fundamental crystal structure and chemical bonds are identical, the physical agglomeration does not necessarily alter the infrared spectrum. However, FTIR remains a crucial tool for confirming the presence of characteristic functional groups and for monitoring chemical changes, such as those occurring during dehydration. hilarispublisher.comresearchgate.net

| Wavenumber Range (cm⁻¹) | Associated Molecular Vibration/Group | Reference |

|---|---|---|

| 3600-2800 | O-H and C-H stretching vibrations | hilarispublisher.com |

| 1800-900 | "Fingerprint" region, C-O, C-C stretching, O-H bending | hilarispublisher.com |

| ~1640 | Bending mode of water molecules | hilarispublisher.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust analytical technique used for the quantitative analysis of substances. technologynetworks.com The method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com In the pharmaceutical industry, UV-Vis spectroscopy is a well-established method for quality control, including dissolution testing and the quantification of impurities. thermofisher.com

While this compound itself does not possess a strong chromophore for direct UV-Vis analysis in its native state, the technique is valuable in research and quality control for indirect measurements and for analyzing formulations containing dextrose. For example, it can be used to determine the concentration of other UV-active substances in a dextrose-based solution or to monitor reactions where dextrose is a reactant or product, provided a colored derivative is formed. wepub.org Its applications often rely on derivatization or coupling with other methods. The simplicity, speed, and non-destructive nature of UV-Vis spectroscopy make it a staple in many analytical laboratories for concentration determination and purity checks. technologynetworks.comwepub.org

Microscopical and Imaging Techniques for Morphological and Size Distribution Analysis

Microscopy techniques are essential for visualizing the physical characteristics of particulate materials like this compound. They provide critical information on particle size, shape, surface topography, and the state of agglomeration, which directly impacts bulk properties such as flowability and compaction.

Scanning Electron Microscopy (SEM) for Surface and Agglomerate Structure

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and composition. microbenotes.com SEM is particularly useful for characterizing the morphology of crystalline and amorphous powders. nih.gov

In the study of this compound, SEM analysis reveals crucial information about its crystal structure, surface features, and the nature of agglomerates. researchgate.net For example, SEM has been used to identify differences between caked and non-caking this compound. researchgate.net Caked material often shows sintered bridges and a more compact structure, while non-caking material appears as discrete, well-defined crystals. researchgate.net This morphological information is vital for understanding and controlling undesirable phenomena like caking during production and storage. The technique provides direct visual evidence of particle size and shape, which can be correlated with data from other analytical methods to build a comprehensive understanding of the material's physical properties. researchgate.neticm.edu.pl

Optical Microscopy for Crystal Habit and Particle Size Evaluation

Optical microscopy is a fundamental technique for the characterization of this compound, providing direct visualization of crystal habit and enabling particle size evaluation. usp.orgopengeology.org This method is particularly valuable for observing the morphology of crystals, which can be influenced by various factors during the crystallization process, such as solvent type and supersaturation levels. researchgate.net

For particle size analysis, a suspension of the this compound powder is prepared in a medium in which it is insoluble. usp.org This suspension is then examined under the microscope, and the dimensions of the particles are measured. While direct measurement of individual particles is possible, image analysis software can be used for more quantitative assessments, determining statistical diameters and shape factors for a larger population of particles. researchgate.net It's important to note that this compound particles are often anisotropic, meaning they are not uniform in all directions, which makes the use of parameters like minimum and maximum Feret diameters a more descriptive approach to size characterization. researchgate.net

| Parameter Evaluated | Observation/Measurement | Significance | Reference |

| Crystal Habit | Direct visualization of crystal shape and faces. | Understanding the influence of crystallization conditions (e.g., solvent, supersaturation) on crystal morphology. | researchgate.net |

| Particle Size | Measurement of individual particle dimensions (e.g., Feret diameters). | Characterizing the size distribution of the powder, which affects bulk properties and processing. | researchgate.netnih.gov |

| Agglomeration | Observation of crystal clumping. | Identifying caking issues in the final product. | ugm.ac.idresearchgate.net |

| Crystal Growth | In situ monitoring of the growth of specific crystal faces. | Investigating the kinetics and mechanisms of crystallization. | researchgate.net |

In Situ Particle Size Monitoring (e.g., FBRM) in Crystallization Research

In the study of this compound crystallization, real-time, in situ monitoring of particle size is crucial for understanding and controlling the process. researchgate.net Focused Beam Reflectance Measurement (FBRM) is a key technology used for this purpose. ingentaconnect.com FBRM probes are inserted directly into the crystallizer and work by scanning a focused laser beam in a circular path. tandfonline.com As particles pass the probe window, they reflect the laser light, and the duration of these backscattered signals is measured to determine a chord length distribution (CLD) of the particles in real-time. researchgate.nettandfonline.com This technique offers a significant advantage over traditional methods as it does not require sampling and dilution, which can alter the state of the crystals. researchgate.net

Research has demonstrated the utility of FBRM in monitoring how various process parameters affect the crystallization of this compound. tandfonline.com For example, FBRM data has shown that increasing the seed size and initial dextrose concentration can lead to a higher rate of secondary nucleation. google.com The technique is also sensitive to the influence of impurities, which can slow down crystal formation. google.com By combining FBRM with other in-line tools like process refractometers, researchers can simultaneously track both the particle size distribution and the solution's supersaturation level. researchgate.nettandfonline.com This combined data is invaluable for developing and validating mathematical models of the crystallization process, ultimately leading to better control over the final crystal size distribution and product yield. google.comresearchgate.net

| Process Parameter | Effect on Crystallization | Monitoring Technique | Reference |

| Seed Mass | Increased seed mass leads to a higher crystal growth rate and a decrease in supersaturation levels. | FBRM and in-line process refractometer | tandfonline.com |

| Cooling Profile | Different cooling strategies (natural, linear, controlled) influence secondary nucleation and crystal growth rate. | FBRM and in-line process refractometer | ingentaconnect.com |

| Initial Dextrose Concentration | Higher initial concentration increases the rate of crystallization and dextrose consumption. | FBRM and in-line process refractometer | researchgate.netgoogle.com |

| Impurities | The presence of impurities can slow down the consumption of dextrose and reduce crystal formation. | FBRM and in-line process refractometer | google.comresearchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is an essential analytical technique for characterizing the crystalline structure of this compound. ugm.ac.idresearchgate.net This method provides a unique "fingerprint" for a crystalline solid, allowing for its identification and the assessment of its purity. researchgate.netunibo.it The XRD pattern of a crystalline substance is characterized by a series of sharp peaks at specific angles, which correspond to the diffraction of X-rays by the planes of atoms within the crystal lattice. unibo.it

In the context of this compound, XRD is used to confirm its identity by comparing its diffraction pattern to known standards. cerealsgrains.org For example, the powder pattern for α-D-glucose monohydrate is distinct from that of anhydrous α-D-glucose. cerealsgrains.org This distinction is crucial in studies involving dehydration, where XRD can track the transformation from the monohydrate to the anhydrous form upon heating. Conversely, the technique can also confirm the complete rehydration of anhydrous α-D-glucose back to the monohydrate form. cerealsgrains.org

Furthermore, XRD analysis has been employed to investigate physical phenomena such as caking in this compound. Studies have shown that both caked and non-caked this compound exhibit the same XRD peak pattern, indicating that caking is a result of agglomeration rather than a change in the fundamental crystal structure. ugm.ac.idresearchgate.net

| Sample | Key XRD Finding | Interpretation | Reference |

| This compound | Exhibits a characteristic diffraction pattern designated as pattern A. | Confirms the crystalline structure of α-D-glucose monohydrate. | cerealsgrains.org |

| Dehydrated Dextrose | Shows a different diffraction pattern, designated as pattern B. | Indicates the formation of anhydrous α-D-glucose. | cerealsgrains.org |

| Rehydrated Dextrose | The diffraction pattern reverts to pattern A. | Demonstrates the reversible transformation back to α-D-glucose monohydrate. | cerealsgrains.org |

| Caked vs. Non-Caked this compound | Both samples show the same XRD peak pattern. | Caking is due to physical agglomeration, not a change in the crystal lattice. | ugm.ac.idresearchgate.net |

Chromatographic and Mass Spectrometric Approaches in Purity and Degradation Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Dextrose Syrups

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for determining the purity of dextrose syrups by separating and quantifying their various saccharide components. researchgate.net The method is applicable to a broad range of corn syrups and other starch hydrolysates. corn.org A common setup involves a temperature-controlled column, a constant flow pump, and a differential refractometer detector. corn.org

The separation of sugars is typically achieved using a metal ion-modified cation exchange column. corn.org The sugars are eluted based on their size and interaction with the stationary phase, with different saccharides having distinct retention times. corn.org For instance, in a typical analysis, fructose (B13574) might elute before dextrose, which is followed by maltose (B56501) and other disaccharides. corn.org

For accurate quantification, a standard solution containing known concentrations of pure sugars (like fructose, dextrose, and maltose) is prepared and injected into the HPLC system to calibrate it. corn.orgcerealsgrains.org The peak areas in the chromatogram of the dextrose syrup sample are then compared to the calibration to determine the concentration of each saccharide. cerealsgrains.org This method allows for the precise determination of the dextrose content, even in very high purity syrups containing over 97% dextrose, which can be challenging to analyze accurately by other means. cerealsgrains.org

| Parameter | Condition | Reference |

| Chromatograph | Liquid chromatograph with pulseless pump and differential refractometer detector | corn.org |

| Column | Metal ion-modified cation exchange column (e.g., Aminex HPX-87C) | corn.orgrjptonline.org |

| Mobile Phase | Degassed, purified water | corn.orgrjptonline.org |

| Flow Rate | Typically around 0.3-0.5 mL/minute | corn.orgrjptonline.org |

| Column Temperature | Approximately 85 °C | corn.orgrjptonline.org |

| Detector Temperature | Approximately 45-85 °C | corn.orgrjptonline.org |

| Injection Volume | 10-50 µL | corn.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Quantification in Glucose Solutions

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of glucose degradation products (GDPs) that can form in dextrose solutions, particularly during processes like heat sterilization. plos.orgmdpi.comdntb.gov.ua These degradation products can have toxic effects, making their monitoring crucial. mdpi.comdntb.gov.ua

The methodology often involves a derivatization step to enhance the detection of the GDPs. plos.orgmdpi.comdntb.gov.ua For example, GDPs can be reacted with o-phenylenediamine (B120857) (OPD) to form quinoxaline (B1680401) derivatives, which are more readily analyzed by LC-MS/MS. plos.orgdntb.gov.ua The separation of these derivatives is performed using liquid chromatography, and their detection and quantification are achieved with tandem mass spectrometry. plos.orgmdpi.comdntb.gov.ua The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. plos.org

This technique allows for the quantification of several key GDPs, including glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), glucosone (2-KDG), 3-deoxyglucosone (B13542) (3-DG), 3-deoxygalactosone (B10765287) (3-DGal), 5-hydroxymethylfurfural (B1680220) (5-HMF), and 3,4-dideoxyglucosone-3-ene (3,4-DGE). plos.orgmdpi.comdntb.gov.ua It is important to note that some isomers, such as 3-DG and 3-DGal, may not be fully separated by the chromatography and are therefore quantified as a pair. plos.orgmdpi.com The method has been shown to be very sensitive, with limits of detection (LOD) and quantification (LOQ) for many GDPs in the sub-µg/mL range. mdpi.comdntb.gov.ua

| Degradation Product | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |

| Glyoxal (GO) / Methylglyoxal (MGO) | 2–150 | ≤ 2 | ≤ 10 | plos.orgdntb.gov.uanih.gov |

| Glucosone (2-KDG) | 1–50 | ≤ 2 | ≤ 10 | plos.orgdntb.gov.uanih.gov |

| 3-Deoxyglucosone (3-DG) / 3-Deoxygalactosone (3-DGal) | 10–150 | ≤ 2 | ≤ 10 | plos.orgdntb.gov.uanih.gov |

| 5-Hydroxymethylfurfural (5-HMF) | 1–75 | ≤ 2 | ≤ 10 | plos.orgdntb.gov.uanih.gov |

| 3,4-Dideoxyglucosone-3-ene (3,4-DGE) | 1–75 | ≤ 2 | ≤ 10 | plos.orgdntb.gov.uanih.gov |

Note: The table presents data from a study using HPTLC with LC-MS/MS for validation, providing an indication of the quantifiable ranges.

Derivatization, Functionalization, and Chemical Modifications of Dextrose Monohydrate

Synthesis of Dextrose-Derived Platform Chemicals

As a readily available and economical biomolecule, dextrose is a key precursor in the synthesis of various platform chemicals that are, in turn, used to produce a diverse array of other chemical products. Notable derivatives include gluconic acid, sorbitol, mannitol (B672), and methylglucoside, each with specific production methods and applications.

Production Pathways for Gluconic Acid and Gluconates

Gluconic acid is a mild organic acid, and its salts, known as gluconates, are primarily produced from the oxidation of dextrose. frontiersin.org This conversion can be accomplished through both biocatalytic and chemical routes.

Biocatalytic Production: The predominant industrial method for producing gluconic acid utilizes a dual-enzyme system of glucose oxidase (GOx) and catalase. frontiersin.orgcetjournal.it Glucose oxidase facilitates the oxidation of D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes to form gluconic acid. cetjournal.it To enhance the efficiency and stability of this process, catalase is employed to decompose the hydrogen peroxide byproduct into water and oxygen. frontiersin.org This enzymatic approach is highly specific and operates under mild conditions. frontiersin.orgcetjournal.it Research efforts have been directed at improving the stability and activity of these enzymes, for example, by immobilizing them on supports such as magnetite particles, which allows for their straightforward recovery and reuse. aip.org Studies have demonstrated that immobilized GOx can achieve high yields of gluconic acid, with some systems reporting yields as high as 88%. aip.orgrsc.org

Chemical Synthesis: Chemical methods for producing gluconates, like sodium gluconate, typically involve the oxidation of glucose with a catalyst, followed by neutralization. wikipedia.org For instance, sodium gluconate can be synthesized by reacting gluconic acid with sodium hydroxide. amazonaws.com An alternative method involves the direct oxidation of glucose using activated carbon as a catalyst in the presence of ozone within a three-phase reactor. google.com This process is recognized for its rapid reaction rate and high efficiency. google.com Sodium gluconate can also be produced by neutralizing gluconic acid obtained from the fermentation of glucose by microorganisms such as Aspergillus niger. wikipedia.org

Table 1: Comparison of Production Pathways for Gluconic Acid

| Production Pathway | Catalyst/Agent | Key Features |

| Biocatalytic | Glucose Oxidase & Catalase | High specificity, mild reaction conditions. frontiersin.orgcetjournal.it |

| Chemical | Activated Carbon & Ozone | High reaction speed and efficiency. google.com |

| Chemical | Neutralization of Gluconic Acid | Direct conversion to the salt form. wikipedia.orgamazonaws.com |

Biochemical Synthesis of Sorbitol and Mannitol from Dextrose

Sorbitol and mannitol are sugar alcohols, or polyols, that are derived from dextrose and its isomers. They are isomers of each other, with the only structural difference being the orientation of the hydroxyl group at the second carbon atom. wikipedia.org Their synthesis typically involves reduction and isomerization reactions.

Sorbitol Production: Sorbitol is primarily synthesized through the reduction of glucose, which converts the aldehyde group into a primary alcohol group. wikipedia.org This transformation is commonly achieved via catalytic hydrogenation using catalysts like Raney nickel or ruthenium-based catalysts under high pressure and temperature. mdpi.comresearchgate.netgoogle.com D-glucose can be hydrogenated with hydrogen gas under pressure in the presence of a catalyst to yield D-sorbitol. utm.my Enzymatic routes also exist, where the enzyme aldose reductase catalyzes the conversion of glucose to sorbitol as part of the polyol pathway. wikipedia.orgnih.gov Certain microorganisms, such as Zymomonas mobilis, are capable of producing sorbitol from a mixture of glucose and fructose (B13574) through the action of the glucose-fructose oxidoreductase enzyme. scielo.br

Mannitol Production: The synthesis of mannitol is more intricate and can be accomplished through several pathways. A common industrial method is the catalytic hydrogenation of fructose, which itself can be derived from the isomerization of glucose. mdpi.comresearchgate.net This process often results in a mixture of sorbitol and mannitol. researchgate.netdoi.org More selective production of D-mannitol can be achieved using enzymatic methods. For example, the enzyme mannitol dehydrogenase (MDH) can convert fructose to mannitol. doi.org Fermentation processes utilizing bacteria like Leuconostoc mesenteroides can also quantitatively convert fructose into mannitol when glucose is present. doi.org Another strategy involves the enzymatic isomerization of a fructose syrup to create a fructose-mannose mixture, followed by chromatographic separation and subsequent hydrogenation of the mannose-rich fraction to produce mannitol. google.com

Table 2: Synthesis Pathways for Sorbitol and Mannitol from Dextrose

| Product | Precursor | Method | Catalyst/Enzyme | Key Aspects |

| Sorbitol | D-Glucose | Catalytic Hydrogenation | Raney Nickel, Ruthenium mdpi.comresearchgate.netgoogle.com | High pressure and temperature process. mdpi.comresearchgate.net |

| Sorbitol | D-Glucose | Enzymatic Reduction | Aldose Reductase wikipedia.orgnih.gov | A step in the polyol pathway. nih.gov |

| Mannitol | D-Fructose (from Glucose) | Catalytic Hydrogenation | Metal catalysts researchgate.netdoi.org | Often yields a sorbitol/mannitol mixture. researchgate.netdoi.org |

| Mannitol | D-Fructose (from Glucose) | Enzymatic Conversion | Mannitol Dehydrogenase (MDH) doi.org | Highly selective for mannitol production. doi.org |

Creation of Methylglucoside Derivatives

Methylglucosides are formed when glucose reacts with methanol (B129727) in the presence of an acid catalyst. brainly.comlibretexts.orgwikipedia.org This reaction, known as Fischer glycosidation, converts the hemiacetal of glucose into an acetal. brainly.comwikipedia.org The reaction typically produces a mixture of two isomers: methyl α-D-glucoside and methyl β-D-glucoside. libretexts.org The mechanism involves the replacement of the hydroxyl group on the anomeric carbon (C-1) of glucose with a methoxy (B1213986) group from methanol, while the other hydroxyl groups on the glucose ring remain unchanged. vaia.com In addition to strong acids, sulfonated-type cation exchange materials can also serve as effective catalysts for this transformation. google.com

Preparation of D- and L-Pseudo-sugars from D-Glucose

The synthesis of pseudo-sugars from D-glucose is a significant field within carbohydrate chemistry. These compounds are carbocyclic analogs of sugars in which the ring oxygen atom is replaced by a methylene (B1212753) group. While this is an active area of research, detailed procedures for the direct synthesis of both D- and L-pseudo-sugars from dextrose monohydrate were not extensively detailed in the available search results.

Functionalization of Polysaccharides with Dextrose-Based Units (e.g., Maltodextrin (B1146171) Derivatization)

The chemical modification of polysaccharides through the incorporation of dextrose-based units can alter their physical and functional characteristics. mdpi.com Maltodextrin, a polysaccharide composed of D-glucose units linked mainly by α-(1,4)-glycosidic bonds, is frequently used as a substrate for these modifications. mdpi.com

The hydroxyl groups on the glucose units of maltodextrin provide reactive sites for derivatization. mdpi.com For example, maltodextrin can be functionalized by reacting it with urea (B33335) in a one-pot selective process, which modifies the polymer's surface properties. researchgate.net Such functionalization can impart new characteristics, including enhanced bioactivity, biocompatibility, and controlled biodegradability. mdpi.com The modification of other polysaccharides, like dextran (B179266) (composed of α-1,6-linked glucose units), by acylating or alkylating its hydroxyl groups to introduce new functionalities is also an important area of study. rsc.org

Studies on Reactivity with Oxidizing and Reducing Agents

Dextrose is classified as a reducing sugar because of the presence of a free aldehyde group in its open-chain form, which exists in equilibrium with its cyclic hemiacetal structures. quora.comavijehfarjood.com This structural feature is the basis for its reactivity with oxidizing and reducing agents.

Reactivity with Oxidizing Agents: Dextrose readily reacts with strong oxidizing agents. vxashop.seacs.orgscribd.com This reactivity is the defining characteristic of a reducing sugar. quora.com The oxidation of dextrose can yield different products depending on the specific oxidizing agent and reaction conditions. For instance, mild oxidation of glucose yields gluconic acid, while stronger oxidation can produce glucaric acid. frontiersin.orgresearchgate.net The reducing properties of dextrose are harnessed in various industrial applications, including metal treatment and dye manufacturing. shubhamstarch.com

Reactivity with Reducing Agents: The aldehyde group of dextrose can be reduced to a primary alcohol group to form the sugar alcohol sorbitol. wikipedia.org This reduction is typically performed through catalytic hydrogenation. researchgate.net This reaction is a fundamental step in the industrial production of polyols from dextrose. wikipedia.org

Table 3: Reactivity of this compound

| Reagent Type | Reactivity | Product(s) |

| Oxidizing Agents | Acts as a reducing sugar. quora.comavijehfarjood.comvxashop.seacs.orgscribd.com | Gluconic acid, Glucaric acid frontiersin.orgresearchgate.net |

| Reducing Agents | The aldehyde group is reduced. wikipedia.org | Sorbitol wikipedia.org |

Biotechnological and Industrial Materials Science Applications of Dextrose Monohydrate in Research

Dextrose Monohydrate as a Carbon Source in Microbial Cultivation and Fermentation Research

As a simple sugar, this compound is a readily metabolizable carbon and energy source for a vast range of microorganisms. sigmaaldrich.comatamanchemicals.com This characteristic is pivotal in various research and industrial settings, from optimizing microbial growth to producing valuable biochemicals.

This compound is a common ingredient in microbial culture media, promoting the growth and propagation of diverse microorganisms, including bacteria, yeasts, and molds. sigmaaldrich.comatamanchemicals.com It serves as a primary energy source for cellular metabolism. sigmaaldrich.com The concentration of dextrose in the medium is a critical parameter that researchers optimize to enhance microbial growth. For instance, studies on Streptosporangium sp. have shown that a glucose concentration of 10 g/L is optimal for promoting aerial mycelium growth. mdpi.com Similarly, research on Bacillus velezensis demonstrated that optimizing the culture medium with components including glucose can significantly increase the viable bacterial count. frontiersin.org

Different microorganisms exhibit varying preferences for carbon sources. While some bacteria can utilize sucrose (B13894) or lactose, glucose (dextrose) is a widely utilized sugar. mdpi.com The optimization of the growing medium, including the carbon source, can significantly influence the speed of growth and production of metabolites. frontiersin.orgmdpi.com

Table 1: Examples of this compound in Microbial Culture Media

| Microorganism | Media Type | Role of this compound | Research Focus |

| Streptosporangium sp. | Potato Dextrose Agar (PDA) | Carbon Source | Optimization of mycelium growth and metabolite production. mdpi.com |

| Bacillus velezensis | Optimized Fermentation Medium | Carbon Source | Enhancing viable cell count and production of antibacterial substances. frontiersin.org |

| Saccharomyces cerevisiae | Yeast Peptone Dextrose (YPD) | Carbon Source | Preculture and control experiments for bioethanol production research. nih.gov |

| General Bacteria | Nutrient Agar/Broth | Carbon Source | General purpose growth of non-fastidious bacteria. microbenotes.comthe-scientist.com |

This table provides illustrative examples of how this compound is used as a carbon source in various microbial culture media for research purposes.

In bioreactor systems, this compound is a key component for enhancing the productivity of microbial fermentations. sigmaaldrich.com Fed-batch cultivation is a common strategy where a concentrated dextrose solution is fed into the bioreactor to maintain optimal cell growth and product formation. This approach allows for achieving high cell densities, which is often a prerequisite for maximizing the yield of recombinant proteins and other bioproducts.

Recent advancements in bioreactor technology have focused on automated and intensified processes. For example, a study on CHO (Chinese Hamster Ovary) cell lines demonstrated that an intensified process with automated nutrient feeding, including glucose, significantly increased bioreactor productivity and doubled titers of monoclonal antibodies compared to traditional fed-batch processes. lonza.com In another study, inverted frustoconical shaking bioreactors (IFSB) showed higher viable cell density and productivity compared to traditional stirred-tank reactors (STR), with daily glucose consumption being a key monitored parameter. frontiersin.org

Research has also explored different feeding strategies to optimize productivity. For instance, in the production of Poly(3-hydroxybutyrate) (PHB) by Cupriavidus necator, a fed-batch fermentation strategy with exponential feeding of fructose (B13574) (a sugar similar in structure to glucose) led to significantly higher PHB concentration and productivity compared to batch cultures. conicet.gov.ar

This compound serves as a crucial substrate in the microbial fermentation processes used for the industrial production of enzymes and amino acids. multichemexports.comcomixmennigeria.com.ng As a primary carbon source, it provides the necessary energy and carbon skeletons for the microorganisms to synthesize these valuable biomolecules. sigmaaldrich.com The fermentation process can be tailored to maximize the production of specific enzymes or amino acids by controlling the concentration of dextrose and other nutrients in the medium. atamanchemicals.comatamanchemicals.com

This compound is a primary feedstock for the production of bioethanol through yeast fermentation. futuremarketinsights.comfissionbiotech.com The yeast Saccharomyces cerevisiae is commonly used to efficiently convert the simple sugar in dextrose into ethanol (B145695). nih.govmdpi.com The theoretical yield of ethanol from glucose is a key parameter in this process. quora.com Research in this area focuses on optimizing fermentation conditions, developing robust yeast strains, and utilizing various dextrose-containing feedstocks to improve ethanol yields and productivity. nih.govmdpi.com For example, studies have investigated the use of grass press-juice, which contains glucose and fructose, as a fermentation medium for bioethanol production. nih.gov

This compound is a widely used substrate for the microbial production of various organic acids, including lactic acid and citric acid. fissionbiotech.comscribd.com These acids have numerous applications in the food, pharmaceutical, and chemical industries. scispace.comscielo.br

Citric acid is predominantly produced by submerged fermentation using the fungus Aspergillus niger with carbohydrate sources like dextrose syrups. scispace.comscielo.br The production process is sensitive to the composition of the raw materials, with low ash content materials like crystallized dextrose being preferred. scispace.comscielo.br Similarly, dextrose can be fermented by lactic acid bacteria to produce lactic acid. mdpi.com

Table 2: Research Findings on Organic Acid Production from Dextrose

| Organic Acid | Microorganism | Key Research Finding |

| Citric Acid | Aspergillus niger | Submerged fermentation using dextrose-based media is a common and efficient production method. scispace.comscielo.br |

| Lactic Acid | Lactic Acid Bacteria | Can be produced through the fermentation of wheat-based thin stillage, which contains fermentable sugars. mdpi.com |

This table summarizes key research findings regarding the use of dextrose as a substrate for producing commercially important organic acids.

Feedstock for Ethanol Production via Fermentation

This compound in Advanced Cell Culture Media Development (non-human specific)

This compound is a fundamental component in the development of advanced cell culture media for non-human cells. biosera.com It is a primary energy source, essential for cell growth, proliferation, and the maintenance of cellular functions. biosera.combiowest.net The lack of dextrose in a culture medium can be detrimental to cells, leading to vacuolation and death. nih.gov

In the context of biopharmaceutical production, such as monoclonal antibodies using CHO cells, the precise control of glucose concentration in the culture medium is critical for optimizing cell growth and product yield. lonza.comfrontiersin.org The development of defined, animal-product-free media is an ongoing area of research, aiming to improve reproducibility and safety in cell culture applications. nih.gov These defined media formulations include known quantities of essential nutrients like glucose. the-scientist.com

Dextrose is also used as a supplement in various cellular processes and is involved in glycosylation and the formation of glycans, which are important for cell structure. biosera.combiowest.net

This compound in Animal Model Research for Metabolic Studies

The utility of this compound in creating animal models for metabolic diseases, particularly diabetes, is a significant area of research. These models are crucial for understanding disease pathology and for the preclinical assessment of new therapeutic agents.

Induction of Hyperglycemia in Zebrafish (Danio rerio) as a Model for Type 2 Diabetes Research

Zebrafish (Danio rerio) have emerged as a valuable model organism in biomedical research due to their genetic and metabolic similarities to humans, as well as their rapid development and ease of care. ekb.eg Researchers have successfully used this compound to induce hyperglycemia in zebrafish, creating a viable model for studying type 2 diabetes. researchgate.net